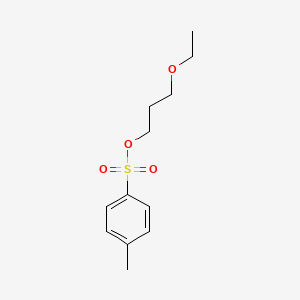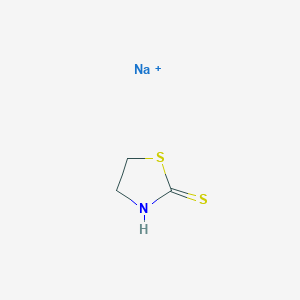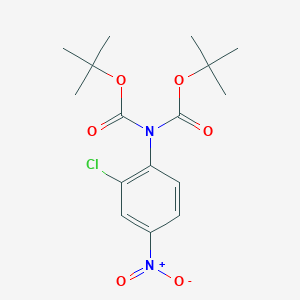![molecular formula C28H14 B1627560 octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene CAS No. 169331-76-4](/img/structure/B1627560.png)
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H14 This compound is known for its unique structure, which consists of multiple fused aromatic rings It is a member of the larger family of PAHs, which are compounds composed of multiple aromatic rings that are fused together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular arylation of 9,10-diarylphenanthrenes . This method typically yields the desired compound in around 20% yield. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the arylation process.
Industrial Production Methods
While specific industrial production methods for Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial production. This would involve optimizing the reaction conditions to increase yield and reduce costs, as well as ensuring the process is safe and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of PAHs and their reactions.
Biology: Research into the biological effects of PAHs often includes studies on Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Medicine: While not directly used in medicine, understanding its properties can help in the development of PAH-based drugs.
Industry: PAHs, including Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene, are studied for their potential use in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and other genetic damage. This intercalation disrupts the normal function of DNA and can lead to various biological effects. Additionally, the compound can generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysene: This compound is structurally similar and shares many chemical properties with Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Diindeno[1,2,3-cd1’,2’,3’-mn]pyrene: Another related compound, known for its unique optical and electrochemical properties.
Uniqueness
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is unique due to its specific arrangement of aromatic rings, which gives it distinct chemical and physical properties
Propriétés
IUPAC Name |
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-7-19-17(6-1)18-8-4-9-20-21-14-13-16-12-11-15-5-3-10-22-23(15)24(16)26(21)28(22)27(19)25(18)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWVAPNQFPKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C6=CC=CC7=C6C8=C(C=C7)C=CC(=C85)C4=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570570 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169331-76-4 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)


![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)







